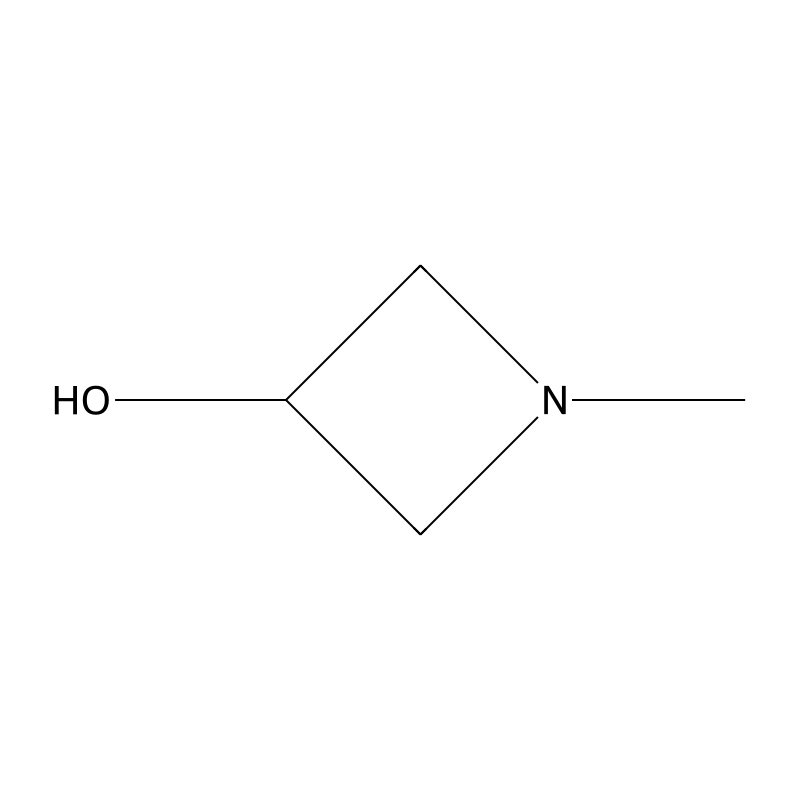1-Methylazetidin-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean from existing information:
Potential as a Building Block for Drug Discovery
The ring structure of 1-Methylazetidin-3-ol, an azetidin-3-ol, holds potential as a scaffold for the development of new drugs. Organic chemists can explore substituting different functional groups on the molecule to investigate its interaction with biological targets [].
Studies related to similar compounds
Scientific literature includes studies on various azetidin-3-ol derivatives. These investigations explore their potential biological activities, such as antimicrobial or anti-cancer properties. While not directly applicable to 1-Methylazetidin-3-ol itself, this research suggests the core structure might be of interest for further exploration.
1-Methylazetidin-3-ol is a cyclic amine compound characterized by the presence of a four-membered azetidine ring with a methyl group and a hydroxyl group attached to it. Its molecular formula is , and it has a molecular weight of approximately 87.12 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which influence its chemical reactivity and biological activity.
- Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, depending on the reaction conditions.
- Formation of Salts: When reacted with acids, 1-methylazetidin-3-ol can form salts, which may enhance its solubility and stability in various solvents .
1-Methylazetidin-3-ol exhibits significant biological activity, particularly in the field of pharmacology. It has been noted for its potential neuroprotective properties and its ability to influence neurotransmitter systems. Some studies indicate that compounds with similar structures may exhibit anti-inflammatory and analgesic effects, suggesting that 1-methylazetidin-3-ol could also possess these therapeutic properties .
Several methods exist for synthesizing 1-methylazetidin-3-ol:
- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing amine and alcohol functionalities under acidic or basic conditions.
- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield 1-methylazetidin-3-ol.
- Direct Amination: The compound can also be synthesized through direct amination of suitable alkyl halides with ammonia or primary amines under controlled conditions .
1-Methylazetidin-3-ol has several notable applications:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
- Chemical Synthesis: Its unique structure allows it to be used as a building block in organic synthesis for creating more complex molecules.
- Research Tool: The compound is utilized in research studies to explore mechanisms of action related to cyclic amines and their derivatives .
Interaction studies involving 1-methylazetidin-3-ol focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could lead to significant implications for drug design aimed at treating central nervous system disorders .
Several compounds share structural similarities with 1-methylazetidin-3-ol, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index | Notable Characteristics |
|---|---|---|---|
| 3-Methylazetidin-3-ol Hydrochloride | 124668-46-8 | 0.91 | Hydrochloride salt form; potential for enhanced solubility. |
| 2-Methyl-1-(methylamino)propan-2-ol | 67622-86-0 | 0.82 | Contains an additional methylamino group; used in various syntheses. |
| 3-Methylpyrrolidin-3-ol Hydrochloride | 921592-91-8 | 0.72 | Pyrrolidine ring; exhibits different biological activities compared to azetidine derivatives. |
| Azetidin-3-ylmethanol Hydrochloride | 928038-44-2 | 0.71 | Similar backbone but differs in functional groups; used in medicinal chemistry. |
| 2-(Azetidin-3-yl)propan-2-ol Hydrochloride | 1357923-33-1 | 0.68 | Combines azetidine structure with propanol; potential applications in drug design. |
These compounds highlight the structural diversity within this class of chemicals while underscoring the unique properties that differentiate 1-methylazetidin-3-ol from its analogs.
Molecular Identification
1-Methylazetidin-3-ol is characterized by a four-membered nitrogen-containing ring (azetidine) with strategic functionalization. The methyl group is attached to the nitrogen atom while a hydroxyl group is positioned at the 3-carbon of the ring.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₉NO |
| CAS Number | 111043-48-2 |
| Molecular Weight | 87.12 g/mol |
| IUPAC Name | 1-methylazetidin-3-ol |
| SMILES Notation | CN1CC(C1)O |
| InChI | InChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3 |
| InChIKey | IJVQAJHYYRVZNE-UHFFFAOYSA-N |
Table 1: Molecular identification parameters of 1-methylazetidin-3-ol
Physical and Chemical Properties
The physical and chemical properties of 1-methylazetidin-3-ol significantly influence its behavior in chemical reactions and biological systems. The presence of both amine and alcohol functional groups contributes to its unique reactivity profile.
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3-AA | -0.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 87.068413911 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | Not specified | - |
Table 2: Physicochemical properties of 1-methylazetidin-3-ol
The compound exhibits properties typical of secondary amines and alcohols, including the ability to participate in hydrogen bonding due to the presence of the hydroxyl group. This feature influences its solubility in polar solvents. The azetidine ring contributes to the compound's rigidity, which affects its reactivity and interaction with other chemical species.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








